![molecular formula C15H9N3O B7769998 2-(Quinoxalin-2-yl)benzo[d]oxazole](/img/structure/B7769998.png)
2-(Quinoxalin-2-yl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-yl)benzo[d]oxazole typically involves the condensation of quinoxaline derivatives with benzoxazole precursors under specific reaction conditions . One common method includes the use of a palladium-catalyzed cross-coupling reaction, where quinoxaline and benzoxazole derivatives are reacted in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Quinoxalin-2-yl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoxaline or benzoxazole derivatives with nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction can produce quinoxaline-2-ylmethanol derivatives .
Applications De Recherche Scientifique
Anti-Inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of quinoxaline derivatives, including 2-(quinoxalin-2-yl)benzo[d]oxazole. One study focused on the asymmetric synthesis of novel quinoxaline-containing synthetic-LXA4 mimetics, revealing that certain derivatives significantly attenuated inflammatory responses in vitro and in vivo. Specifically, the compound (R)-6 demonstrated potent inhibition of NF-κB activity in monocytes and vascular smooth muscle cells, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study: In Vivo Efficacy
- Model Used : Murine models of acute inflammation.
- Findings : (R)-6 reduced inflammation markers significantly compared to controls, indicating its efficacy as an anti-inflammatory agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties, particularly regarding its inhibitory effects on cancer cell lines. A series of benzoxazole derivatives, which include structural similarities to this compound, were synthesized and tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values demonstrating potent activity against these cancer cells .
Data Table: Cytotoxicity of Quinoxaline Derivatives
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
14b | MCF-7 | 4.054 |
14o | HepG2 | 3.95 |
14l | MCF-7 | 5.8 |
14g | HepG2 | 10.73 |
VEGFR-2 Inhibition
Another significant application of this compound derivatives is their role as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. The synthesis of new benzoxazole derivatives aimed at targeting VEGFR-2 has shown promising results in reducing protein concentrations associated with this receptor .
Case Study: Inhibition Analysis
- Key Findings : Compounds such as 14b and 14o exhibited VEGFR-2 inhibitory effects comparable to established inhibitors like Sorafenib.
Mécanisme D'action
The mechanism of action of 2-(Quinoxalin-2-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with DNA replication . In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: A parent compound with similar biological activities but lacking the benzoxazole moiety.
Benzoxazole: Another parent compound known for its antimicrobial and anticancer properties.
2-(Quinoxalin-2-yl)benzimidazole: A structurally similar compound with comparable biological activities.
Uniqueness
2-(Quinoxalin-2-yl)benzo[d]oxazole is unique due to the combination of quinoxaline and benzoxazole moieties, which confer enhanced biological and chemical properties compared to its parent compounds . This fusion allows for greater versatility in its applications and potential for novel therapeutic uses .
Activité Biologique
2-(Quinoxalin-2-yl)benzo[d]oxazole is a heterocyclic compound that has drawn attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger family of quinoxaline derivatives, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables.
Chemical Structure and Properties
This compound consists of a quinoxaline moiety fused with a benzo[d]oxazole ring. This structural configuration contributes to its unique pharmacological properties.
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound can inhibit the growth of various bacterial strains.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has potential as a lead structure for developing new antibiotics.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages.
Case Study: Inhibition of Cytokine Production
In a study involving THP-1 monocytes treated with lipopolysaccharide (LPS), the application of this compound resulted in a significant reduction in cytokine release compared to untreated controls. The results were quantified using enzyme-linked immunosorbent assays (ELISA).
Antitumor Activity
The antitumor properties of quinoxaline derivatives have also been investigated. Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines.
Table 2: Antitumor Activity Against Cancer Cell Lines
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 15.5 |
MCF-7 | 20.3 | |
A549 | 18.7 |
These findings indicate that this compound may serve as a promising candidate for further development in cancer therapeutics.
The biological activities of this compound are attributed to its ability to interact with various biological targets. For example, it has been shown to modulate pathways associated with inflammation and apoptosis, potentially through the inhibition of specific enzymes or receptors involved in these processes.
Propriétés
IUPAC Name |
2-quinoxalin-2-yl-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c1-2-6-11-10(5-1)16-9-13(17-11)15-18-12-7-3-4-8-14(12)19-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFKTGWINPUNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.